Eisen(II)-2,2,6,6-Tetramethylheptan-3,5-dionat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:

Chemistry: It is used as a bidentate ligand in the synthesis of stable metal complexes.

Biology: It serves as a substrate for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.

Industry: It is used in the production of catalysts and other industrial chemicals.

Wirkmechanismus

Target of Action

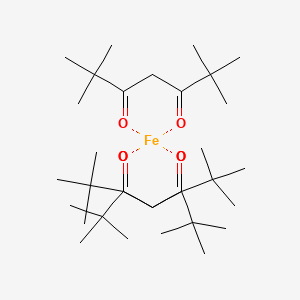

Iron;2,2,6,6-tetramethylheptane-3,5-dione is a β-diketone compound . It acts as a bidentate ligand and forms stable complexes with various metal ions . The primary targets of this compound are these metal ions .

Mode of Action

Iron;2,2,6,6-tetramethylheptane-3,5-dione, due to its β-diketone structure, can undergo keto-enol tautomerism to form a stable enol form . In alkaline conditions, the enol hydroxyl group loses a proton, leading to the formation of a negatively charged oxygen atom . This oxygen atom can easily coordinate with various metal ions to form stable complexes .

Biochemical Pathways

It is known that the compound can serve as an air-stable ligand for metal catalysts in various reactions . It also serves as a substrate for heterocycles .

Result of Action

The molecular and cellular effects of Iron;2,2,6,6-tetramethylheptane-3,5-dione’s action are largely dependent on the specific metal ions it interacts with. For instance, it has been used as a precursor for the formation of BaFe12O19 thin films on Al2O3 substrates .

Action Environment

The action, efficacy, and stability of Iron;2,2,6,6-tetramethylheptane-3,5-dione can be influenced by environmental factors such as pH and temperature. For example, its ability to form a stable enol form and coordinate with metal ions is enhanced in alkaline conditions .

Biochemische Analyse

Biochemical Properties

Iron;2,2,6,6-tetramethylheptane-3,5-dione plays a significant role in biochemical reactions due to its ability to act as a ligand and form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it can form complexes with lanthanide ions, which are crucial in various biochemical processes . The nature of these interactions often involves the donation of electron pairs from the oxygen atoms of the ligand to the metal ion, stabilizing the complex and facilitating various biochemical reactions.

Cellular Effects

The effects of Iron;2,2,6,6-tetramethylheptane-3,5-dione on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its interaction with metal ions can lead to changes in cellular redox states, impacting various cellular processes.

Molecular Mechanism

At the molecular level, Iron;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming coordination complexes with the active sites of these enzymes. This binding can lead to conformational changes in the enzyme structure, affecting its activity and, consequently, the biochemical pathways it regulates . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iron;2,2,6,6-tetramethylheptane-3,5-dione can change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that it remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to cumulative changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of Iron;2,2,6,6-tetramethylheptane-3,5-dione vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways by providing essential metal ions for enzymatic reactions. At high doses, it may exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

Iron;2,2,6,6-tetramethylheptane-3,5-dione is involved in several metabolic pathways, primarily through its role as a metal ion donor. It interacts with enzymes and cofactors involved in oxidative phosphorylation, glycolysis, and other metabolic processes . By modulating the availability of metal ions, it can influence the rate of metabolic reactions and the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, Iron;2,2,6,6-tetramethylheptane-3,5-dione is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The compound’s distribution is influenced by its affinity for different metal ions and the presence of specific transport mechanisms within the cell.

Subcellular Localization

The subcellular localization of Iron;2,2,6,6-tetramethylheptane-3,5-dione is crucial for its activity and function. It is often directed to specific organelles such as mitochondria, where it participates in metabolic processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of methyl pivalate with formamide . Another method involves the slow addition of 2-butanone to a refluxing tetrahydrofuran (THF) suspension of sodium hydride and methyl trimethylacetate, followed by refluxing for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The key is maintaining the reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It can be reduced to form different products.

Substitution: It acts as a ligand in substitution reactions with metals.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, THF, and methyl trimethylacetate . The reactions often require refluxing and careful control of temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, it can form stable complexes with lanthanide ions and other metals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Hexafluoroacetylacetone

- 1,3-Diphenyl-1,3-propanedione

- 3,5-Heptanedione

- Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

- 1,1,1-Trifluoro-2,4-pentanedione

Uniqueness

What sets 2,2,6,6-tetramethylheptane-3,5-dione apart is its stability and versatility as a ligand. It can form stable complexes with a wide range of metals, making it valuable in various chemical and industrial applications .

Biologische Aktivität

Iron;2,2,6,6-tetramethylheptane-3,5-dione (commonly referred to as TMHD) is a β-diketone compound that exhibits significant biological activity through its interactions with metal ions and various biochemical pathways. This article explores the compound's mechanisms of action, biochemical properties, and its implications in scientific research.

Target of Action

TMHD acts primarily as a ligand, forming stable complexes with various metal ions. This property is crucial for its role in biochemical reactions and catalysis.

Mode of Action

The compound undergoes keto-enol tautomerism, allowing it to stabilize in an enol form that can effectively coordinate with metal ions. This coordination is vital for its biological efficacy and stability under different environmental conditions.

TMHD's biological activity is largely attributed to its ability to form complexes with enzymes and proteins:

- Ligand Properties : It serves as a bidentate ligand, particularly effective with lanthanide ions. This interaction is essential for various biological processes including enzyme activation and inhibition .

- Cellular Effects : TMHD influences cellular functions by modulating signaling pathways and gene expression. It has been shown to alter metabolic pathways by affecting enzyme activity .

Case Studies

- Enzyme Interaction : In studies examining TMHD's effects on metabolic enzymes, it was found to enhance the activity of certain enzymes involved in oxidative phosphorylation at low concentrations. However, at higher concentrations, it exhibited toxic effects leading to oxidative stress.

- Animal Models : Research involving animal models demonstrated that TMHD can enhance metabolic flux at low doses but may induce cellular damage at elevated doses due to increased reactive oxygen species (ROS) production .

| Property | Description |

|---|---|

| Chemical Structure | β-diketone (2,2,6,6-tetramethylheptane-3,5-dione) |

| Molecular Weight | 170.24 g/mol |

| Solubility | Soluble in organic solvents |

| Ligand Type | Bidentate |

| Stability | Stable under standard laboratory conditions |

Metabolic Pathways

TMHD participates in several metabolic processes by acting as a metal ion donor:

- Oxidative Phosphorylation : It enhances the activity of key enzymes involved in ATP production.

- Glycolysis : Modulates glycolytic enzymes thereby influencing energy metabolism.

Transport and Distribution

TMHD is transported within cells through specific binding proteins and transporters. Its localization to organelles such as mitochondria is critical for its role in metabolic processes .

Eigenschaften

CAS-Nummer |

14876-47-2 |

|---|---|

Molekularformel |

C33H60FeO6 |

Molekulargewicht |

608.7 g/mol |

IUPAC-Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iron |

InChI |

InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b2*8-7+;8-7-; |

InChI-Schlüssel |

WLITYJBILWOYFF-GECNZSFWSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Fe] |

Isomerische SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Fe] |

Kanonische SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.